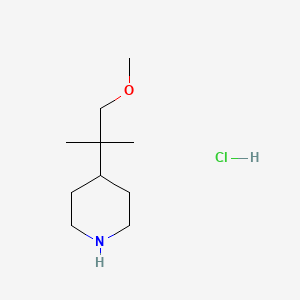
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
Overview
Description
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H22ClNO and its molecular weight is 207.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride is a piperidine derivative that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 232.73 g/mol
- IUPAC Name : this compound
This structure allows for interactions with various biological targets, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.
- Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction can modulate neurotransmitter release and uptake, influencing mood and behavior.
- Enzyme Inhibition : Research indicates that this compound could inhibit certain enzymes related to metabolic pathways, potentially affecting processes such as lipid metabolism and cellular signaling.
Pharmacological Effects
The pharmacological properties of this compound include:
- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) effects, making it a candidate for further investigation in treating neurological disorders.
- Antidepressant Potential : Similar compounds have shown promise as antidepressants by modulating serotonin levels, suggesting that this compound may have a similar effect.
Comparative Studies
A comparative analysis with other piperidine derivatives has been conducted to evaluate its efficacy:
| Compound Name | IC50 (µM) | Selectivity for DA Transporter |
|---|---|---|
| 4-(1-Methoxy-2-methylpropan-2-yl)piperidine | TBD | TBD |
| GBR 12909 | 15 | High |
| Other Analog | Varies | Varies |
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential applications of this compound.
- Dopamine Transporter Studies : Research on similar piperidine analogs has shown varying degrees of selectivity for dopamine transporters. For instance, compounds with specific alkyl substitutions demonstrated enhanced binding affinity, indicating that structural modifications can significantly impact biological activity .
- Antimycobacterial Activity : Recent studies have explored the potential of piperidine derivatives as inhibitors of Mycobacterium tuberculosis. These studies revealed that modifications in the piperidine structure could lead to improved efficacy against bacterial targets .
- Cancer Therapeutics : Some derivatives have been evaluated for their anticancer properties, demonstrating cytotoxic effects in various cancer cell lines. The mechanism often involves apoptosis induction through receptor-mediated pathways .
Properties
IUPAC Name |
4-(1-methoxy-2-methylpropan-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,8-12-3)9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGMGBYTGHYUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















